(3-Bromo-2-chloropyridin-4-yl)methanol chemical structure and properties
(3-Bromo-2-chloropyridin-4-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (3-Bromo-2-chloropyridin-4-yl)methanol: Synthesis, Properties, and Applications
Executive Summary
(3-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structural complexity, featuring a pyridine core with distinct bromine, chlorine, and hydroxymethyl substituents, offers chemists multiple, regioselective handles for constructing more complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a robust synthetic protocol with mechanistic insights, and exploring its potential applications, particularly in the fields of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
The strategic arrangement of functional groups on the pyridine ring dictates the reactivity and utility of (3-Bromo-2-chloropyridin-4-yl)methanol. The chlorine atom at the 2-position and the bromine atom at the 3-position exhibit different reactivities in cross-coupling reactions, often allowing for sequential, site-selective modifications. The primary alcohol at the 4-position provides a site for oxidation, esterification, or conversion into other functional groups.
Chemical Structure
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3-bromo-2-chloropyridin-4-yl)methanol | [1][2] |
| CAS Number | 1227502-15-9 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1] |
| SMILES | OCC1=C(Br)C(Cl)=NC=C1 | [1] |
| InChI Key | URVLTYKZPWOLCS-UHFFFAOYSA-N |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Purity | Typically ≥95% | [1] |
| Physical Form | Solid / Crystalline Solid | [3] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Ambient to 2-8°C, in a dry, well-ventilated place |[2][5] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol is most commonly achieved via the reduction of its corresponding carboxylic acid, 3-bromo-2-chloropyridine-4-carboxylic acid. The choice of reducing agent is critical for the success of this transformation.
Expertise in Action: Why Lithium Aluminum Hydride (LiAlH₄)?
While seemingly straightforward, the reduction of a carboxylic acid to an alcohol requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly and will result in little to no product formation.[6] Therefore, a more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is required.[6]
Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Solvents: LiAlH₄ reacts violently with protic solvents like water and alcohols.[6] Any moisture will quench the reagent, rendering it ineffective and posing a safety hazard. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous aprotic ether solvents like Tetrahydrofuran (THF) or diethyl ether (Et₂O).[6]
-
Controlled Addition: The reaction is highly exothermic. The carboxylic acid solution must be added dropwise to the LiAlH₄ suspension at a reduced temperature (0 °C) to maintain control over the reaction rate and prevent dangerous temperature spikes.[6]
-
Fieser Workup: Quenching LiAlH₄ reactions can produce gelatinous aluminum hydroxide salts that emulsify and trap the product, leading to poor recovery. The Fieser workup, a sequential addition of water, aqueous NaOH, and then more water in a specific ratio, is a field-proven method to generate granular, easily filterable aluminum salts, significantly improving product isolation.[6]
Recommended Synthetic Protocol
This protocol describes the direct reduction of 3-bromo-2-chloropyridine-4-carboxylic acid using LiAlH₄.
-
Preparation: Under an inert nitrogen atmosphere, add a stirred suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous Tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 3-bromo-2-chloropyridine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The internal temperature must be maintained below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between additions:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of H₂O.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield (3-Bromo-2-chloropyridin-4-yl)methanol.[6]
Visualizations
Caption: High-level workflow for the synthesis of the target compound.
Part 3: Applications in Synthetic Chemistry
(3-Bromo-2-chloropyridin-4-yl)methanol is not an end-product but a strategic intermediate. Its value lies in the potential for selective functionalization at its three distinct reactive sites, making it a powerful tool for building molecular diversity in drug discovery programs. Halogenated compounds, particularly those containing chlorine, are prevalent in FDA-approved drugs, highlighting the importance of building blocks like this one.[7]
Potential Reaction Pathways
-
Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the 3-position first.
-
Buchwald-Hartwig Amination: The aryl halides can be converted to aniline derivatives, a common core in many biologically active molecules.
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point for modification (e.g., reductive amination, amide coupling).
-
Nucleophilic Substitution: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various nucleophiles.
Logical Relationship Diagram
Caption: Potential synthetic pathways from the core molecule.
Part 4: Safety, Handling, and Storage
As with any halogenated aromatic compound, (3-Bromo-2-chloropyridin-4-yl)methanol and its precursors must be handled with appropriate care. Safety data sheets for structurally similar compounds indicate a consistent hazard profile.
Hazard Profile:
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]
-
Wash hands thoroughly after handling.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]
References
-
Chemspace. (3-bromo-2-chloropyridin-4-yl)methanol - C6H5BrClNO | CSSB00010065235. [Link]
-
Rlavie. (3-Bromo-5-Chloropyridin-4-Yl)Methanol | CAS 1064677-18-4. [Link]
-
Lookchem. Cas 1206968-88-8,(5-Bromo-3-chloropyridin-2-yl)methanol. [Link]
-
PubChem. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. [Link]
-
Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(10), 2431. [Link]
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